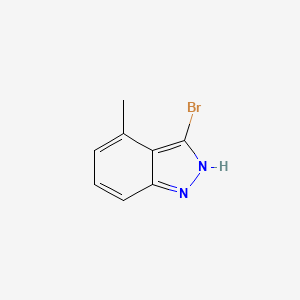

3-Bromo-4-methyl-1H-indazole

Overview

Description

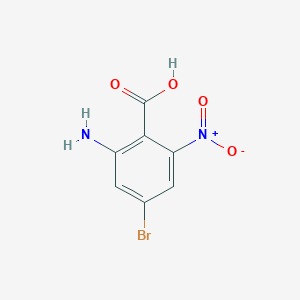

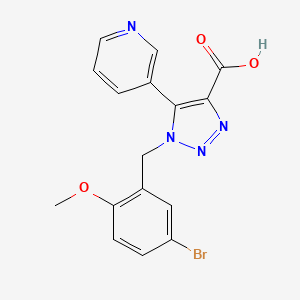

3-Bromo-4-methyl-1H-indazole is a chemical compound with the empirical formula C8H7BrN2. Its molecular weight is 211.06 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The study proved that a previous mechanism for the cyclization step was nonfeasible and proposed a hydrogen bond propelled mechanism . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) . The SMILES string representation is Cc1n[nH]c2cccc(Br)c12 . Chemical Reactions Analysis

The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of approximately 341.4±22.0°C at 760 mmHg .Scientific Research Applications

Crystal and Molecular Structure Analysis

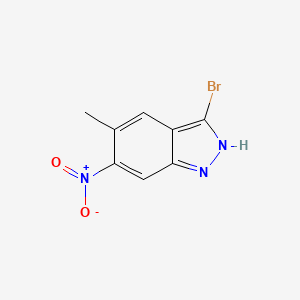

3-Bromo-1-methyl-7-nitro-1H-indazole, a related compound to 3-Bromo-4-methyl-1H-indazole, has been synthesized and characterized by X-ray diffraction and NMR spectroscopy. These studies provide insights into the molecular and crystal structures of such compounds, aiding in the understanding of their chemical properties and potential applications in various fields (Cabildo et al., 2011).

α-Glucosidase Inhibition and Antioxidant Activity

The 5-bromo-3-methyl-1H-indazole, closely related to this compound, has shown significant α-glucosidase inhibition and antioxidant potential. These properties suggest potential therapeutic applications in treating diseases like diabetes and oxidative stress-related disorders (Mphahlele et al., 2020).

Corrosion Inhibition

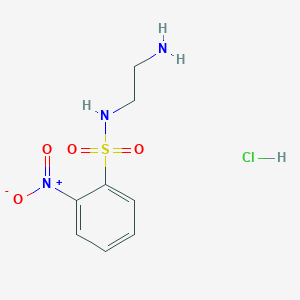

Indazole derivatives, including 4-methylimidazole which is structurally similar to this compound, have been investigated as corrosion inhibitors. These compounds demonstrate significant potential in protecting metals from corrosion in acidic environments, which is crucial in industrial applications (Babić-Samardžija et al., 2005).

Novel Synthesis Approaches

Research has been conducted on novel synthesis methods for 3-substituted indazole derivatives, starting from 3-bromo-1H-indazole. These synthesis techniques are crucial for the development of new chemicals and pharmaceuticals (Welch et al., 1992).

Study of Supramolecular Structures

The study of NH-indazoles, including 3-methyl-1H-indazole, provides insights into the supramolecular structures of these compounds. This research can inform the design of materials and drugs, exploiting the unique properties of these molecular arrangements (Teichert et al., 2007).

Antibacterial Activity

Research into Substituted-1-((1tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-Indazoles, which are structurally related to this compound, shows potential for antibacterial activity. This opens up possibilities for developing new antibiotics or antiseptic agents (Brahmeshwari et al., 2014).

Enzyme Inhibition Studies

Indazoles including 4-Bromo-1H-indazole have been studied for their inhibitory effects on lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic activity. Understanding the interaction of indazoles with enzymes like LPO is significant for pharmaceutical development (Köksal & Alım, 2018).

Impact as Antimicrobial Agents

Indazole scaffolds, including compounds like this compound, have been recognized for their significant antimicrobial properties. This includes activity against various bacterial and fungal strains, highlighting their potential in treating infectious diseases (Panda et al., 2022).

Mechanism of Action

Target of Action

It is known that indazole derivatives, to which 3-bromo-4-methyl-1h-indazole belongs, have a wide variety of biological properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been demonstrated that the 1h-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment . In the case of Linifanib, another related compound, it binds effectively with the hinge region of tyrosine kinase .

Biochemical Pathways

Indazole derivatives have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Pharmacokinetics

Indazole derivatives are known for their broad-spectrum biological activities, indicating that they may have favorable pharmacokinetic properties .

Result of Action

Indazole derivatives have been associated with a wide variety of biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

It is known that the stability and efficacy of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-1H-imidazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Biochemical Analysis

Biochemical Properties

For instance, some indazole derivatives have shown antiproliferative activity, inhibiting cell growth of many neoplastic cell lines

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle

Molecular Mechanism

It is known that indazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3-bromo-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBFQUJXLZFHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694627 | |

| Record name | 3-Bromo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-31-6 | |

| Record name | 3-Bromo-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)